![molecular formula C12H18ClNO B2492006 Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride CAS No. 2044872-18-4](/img/structure/B2492006.png)

Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

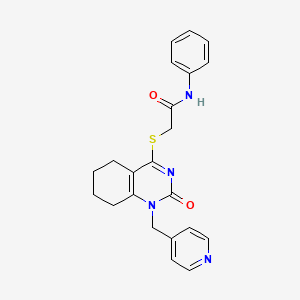

Synthesis Analysis

The synthesis of compounds structurally related to Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride involves a multi-step process including bromination, esterification, substitution reactions, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding biologically active compounds as hydrochloride salts (Öztaşkın, Göksu, & SeÇen, 2011).

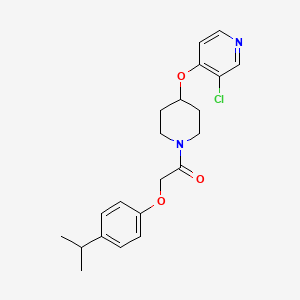

Molecular Structure Analysis

The molecular structure of related compounds features intra- and inter-molecular hydrogen bonding, contributing to their stability and reactivity. For example, compounds exhibit centrosymmetric dimers in their crystal structure through N—H⋯Cl hydrogen bonds (Zhang, Wang, Chang, & Hai‐Min Zhang, 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can include oxidation, elimination, and cycloaddition reactions. For instance, methanolysis of certain derivatives leads to bimolecular elimination processes, resulting in products like 2,3-dichloro-1-p-tolylnaphthalene (Bedford & Mare, 1979).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are influenced by the molecular configuration and intermolecular interactions. Crystallographic studies reveal details about the molecular and crystal structures, providing insights into the physical characteristics of these compounds (Kaiser, Weil, Gärtner, & Enev, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by functional groups and molecular structure. Analogues with reduced lipophilicity and added polar functionality have been synthesized to enhance their chemical properties for potential applications, including diagnostic imaging (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride has been explored in various synthesis processes. A study by Öztaşkın, Göksu, and SeÇen (2011) describes the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, related to the compound , from 2-naphthoic acid through a sequence of reactions including bromination, esterification, and hydrogenolysis (Öztaşkın, Göksu, & SeÇen, 2011). The crystal structures of 1,2,3,4-tetrahydronaphthalenes obtained during synthesis efforts for other compounds are also studied, as reported by Kaiser et al. (2023) (Kaiser, Weil, Gärtner, & Enev, 2023).

Medicinal Chemistry and Receptor Binding

In medicinal chemistry, derivatives of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine have been synthesized to explore their binding and activity at various receptors. Berardi et al. (2005) synthesized N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and butyl derivatives of various methylpiperidines to explore sigma-subtype affinities and selectivities. Their study highlights the potential of these compounds in tumor research and therapy (Berardi et al., 2005).

Synthesis for Potential Therapeutic Applications

The compound and its derivatives have been synthesized for potential therapeutic applications. Meyer et al. (1995) developed A-80426, a compound combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, representing a new class of agents for the treatment of depression (Meyer et al., 1995).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds like methoxyamine have been shown to covalently bind to apurinic/apyrimidinic (ap) dna damage sites and inhibit base excision repair (ber) . This interaction may result in an increase in DNA strand breaks and apoptosis .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds like methoxyamine have been shown to increase dna strand breaks and induce apoptosis , which may potentiate the anti-tumor activity of alkylating agents .

Action Environment

It’s worth noting that methoxyamine, a related compound, decomposes in an exothermic reaction unless stored as a hydrochloride salt , suggesting that storage conditions could impact the stability of similar compounds.

Safety and Hazards

Safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

properties

IUPAC Name |

N-methoxy-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-3,5,8,11,13H,4,6-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWQLZJUATUZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1CCCC2=CC=CC=C12.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)

![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)

![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)

![(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2491932.png)

![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2491943.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)

![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)